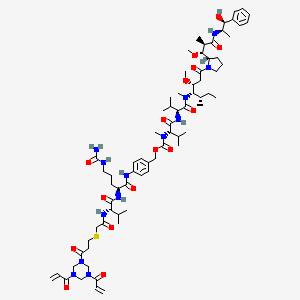

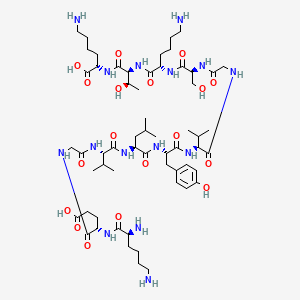

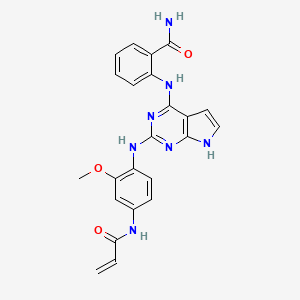

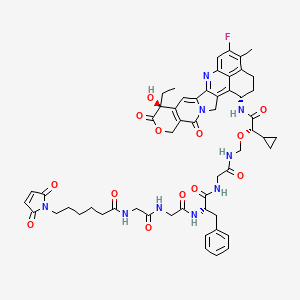

Py-MAA-Val-Cit-PAB-MMAE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

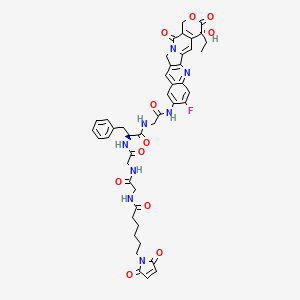

Py-MAA-Val-Cit-PAB-MMAE es un conjugado de fármaco-unión utilizado en el desarrollo de conjugados de anticuerpo-fármaco (ADC). Este compuesto está formado por monometil auristatina E (MMAE) unida a una secuencia peptídica que consta de ácido piroglutamico (Py), ácido metacrílico (MAA), valina (Val), citrulina (Cit) y alcohol p-aminobencílico (PAB). This compound se utiliza en terapias dirigidas contra el cáncer, específicamente diseñadas para administrar agentes citotóxicos directamente a las células cancerosas, minimizando al mismo tiempo el daño a las células sanas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de Py-MAA-Val-Cit-PAB-MMAE implica varios pasos, comenzando con la preparación del enlace peptídico (Py-MAA-Val-Cit-PAB) y el agente citotóxico MMAE. El enlace peptídico se sintetiza mediante síntesis de péptidos en fase sólida (SPPS), en la que cada aminoácido se añade secuencialmente a una cadena peptídica unida a una resina. El producto final se separa entonces de la resina y se purifica .

La conjugación de MMAE al enlace peptídico se consigue mediante una serie de reacciones químicas, incluida la formación de enlaces amídicos y la esterificación. Las condiciones de reacción suelen implicar el uso de reactivos de acoplamiento como N,N’-Diisopropilcarbodiimida (DIC) y 1-Hidroxi-benzotriazol (HOBt) en un disolvente orgánico como la dimetilformamida (DMF) .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Se emplean técnicas de purificación avanzadas, como la cromatografía líquida de alto rendimiento (HPLC), para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Py-MAA-Val-Cit-PAB-MMAE experimenta varios tipos de reacciones químicas, entre las que se incluyen:

Hidrólisis: El enlace peptídico puede hidrolizarse en condiciones ácidas o básicas, lo que provoca la liberación de MMAE.

Reducción: Los enlaces disulfuro del enlace pueden reducirse mediante agentes reductores como el ditiotreitol (DTT).

Sustitución: Los grupos amino del enlace peptídico pueden experimentar reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Hidrólisis: Condiciones ácidas o básicas, normalmente utilizando ácido clorhídrico (HCl) o hidróxido de sodio (NaOH).

Reducción: Agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP).

Sustitución: Nucleófilos como aminas o tioles en disolventes orgánicos.

Principales productos formados

Hidrólisis: Liberación de MMAE y los correspondientes fragmentos peptídicos.

Reducción: Escisión de los enlaces disulfuro, lo que provoca la separación de MMAE del enlace peptídico.

Sustitución: Formación de enlaces peptídicos sustituidos con grupos funcionales modificados.

Aplicaciones Científicas De Investigación

Py-MAA-Val-Cit-PAB-MMAE tiene una amplia gama de aplicaciones de investigación científica, especialmente en los campos de la química, la biología, la medicina y la industria:

Química: Se utiliza como compuesto modelo para estudiar la conjugación fármaco-enlace y la estabilidad.

Biología: Se utiliza en ensayos basados en células para investigar los efectos citotóxicos de los ADC en las células cancerosas.

Medicina: Componente integral de los ADC utilizados en terapias dirigidas contra el cáncer, específicamente diseñados para administrar agentes citotóxicos a las células cancerosas, minimizando al mismo tiempo el daño a las células sanas.

Industria: Utilizado en el desarrollo y producción de ADC para uso clínico

Mecanismo De Acción

El mecanismo de acción de Py-MAA-Val-Cit-PAB-MMAE implica la diana selectiva de las células cancerosas a través de un conjugado de anticuerpo-fármaco. La porción de anticuerpo del ADC reconoce y se une a un antígeno específico en la superficie de la célula cancerosa. Tras la unión, el ADC se internaliza en la célula cancerosa mediante endocitosis. Dentro de la célula, el enlace se escinde por las enzimas lisosomales, liberando MMAE. MMAE se une entonces a la tubulina, inhibiendo su polimerización y provocando la detención del ciclo celular y la apoptosis.

Comparación Con Compuestos Similares

Compuestos similares

Val-Cit-PAB-MMAE: Estructura de enlace similar, pero carece de los componentes ácido piroglutamico y ácido metacrílico.

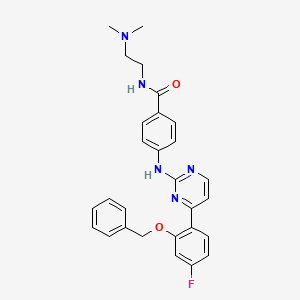

MC-Val-Cit-PAB-MMAE: Contiene un enlace maleimida-cisteína (MC) en lugar de ácido piroglutamico y ácido metacrílico

Unicidad

Py-MAA-Val-Cit-PAB-MMAE es único por su secuencia específica de enlace peptídico, que proporciona una mayor estabilidad y una entrega dirigida de MMAE. La inclusión de ácido piroglutamico y ácido metacrílico en la estructura del enlace contribuye a la mejora de sus propiedades farmacocinéticas y a la reducción de la toxicidad fuera de la diana .

Propiedades

Número CAS |

2247398-68-9 |

|---|---|

Fórmula molecular |

C72H111N13O16S |

Peso molecular |

1446.8 g/mol |

Nombre IUPAC |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C72H111N13O16S/c1-17-46(10)63(54(99-15)37-59(90)85-35-24-28-53(85)65(100-16)47(11)66(92)75-48(12)64(91)50-25-21-20-22-26-50)80(13)70(96)61(44(6)7)79-69(95)62(45(8)9)81(14)72(98)101-38-49-29-31-51(32-30-49)76-67(93)52(27-23-34-74-71(73)97)77-68(94)60(43(4)5)78-55(86)39-102-36-33-58(89)84-41-82(56(87)18-2)40-83(42-84)57(88)19-3/h18-22,25-26,29-32,43-48,52-54,60-65,91H,2-3,17,23-24,27-28,33-42H2,1,4-16H3,(H,75,92)(H,76,93)(H,77,94)(H,78,86)(H,79,95)(H3,73,74,97)/t46-,47+,48+,52-,53-,54+,60-,61-,62-,63-,64+,65+/m0/s1 |

Clave InChI |

ASDXMJBJAKMFHO-NGASZDMPSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CSCCC(=O)N4CN(CN(C4)C(=O)C=C)C(=O)C=C |

SMILES canónico |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CSCCC(=O)N4CN(CN(C4)C(=O)C=C)C(=O)C=C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)